3-((4-chlorophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
The compound “3-((4-chlorophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the amine group could potentially engage in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence its properties .
Scientific Research Applications
Synthesis and Biological Study
Research has focused on the synthesis and biological study of compounds structurally related to 3-((4-chlorophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, highlighting their potential as potent and selective serotonin 5-HT6 receptor antagonists. The study identified compounds with significant activity in functional assays and high selectivity towards the 5-HT6 receptor, indicating potential therapeutic applications in neurological disorders where serotonin modulation is beneficial (Ivachtchenko et al., 2010).
Herbicidal Activity
Another area of application is the development of compounds for agricultural use. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those structurally similar to the compound , have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential utility in developing more effective and selective herbicides for agricultural management (Moran, 2003).
Antimicrobial Activities
Research into the antimicrobial activities of similar compounds has yielded promising results. For instance, triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for antimicrobial efficacy, with some showing good or moderate activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents to combat infectious diseases (Bektaş et al., 2007).
Anticancer Activity
Additionally, the synthesis and evaluation of related compounds as potent Aurora-A kinase inhibitors have shown that certain derivatives exhibit cytotoxic activity against colon tumor cell lines, suggesting their potential application in cancer therapy (Shaaban et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-30-15-4-2-3-13(11-15)12-23-19-18-17(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)16-7-5-14(22)6-8-16/h2-11H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMPOZIPZTXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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